ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving an appropriate diketone and an amine.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Ethoxycarbonyl Group: This can be done using an esterification reaction.
Final Coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,5-DIMETHOXY-2-NITROBENZOATE
- N-(2,5-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE
- N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE
Uniqueness
ETHYL 4-{5-(2,4-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with biological systems in ways that similar compounds may not.
Properties
Molecular Formula |
C30H30N2O7 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,4-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate |
InChI |
InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-11-21(12-8-19)31-25-18-26(24-16-15-23(36-3)17-27(24)37-4)32(28(25)33)22-13-9-20(10-14-22)30(35)39-6-2/h7-18,26,31H,5-6H2,1-4H3 |
InChI Key |
IRJGWHLIRWVDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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